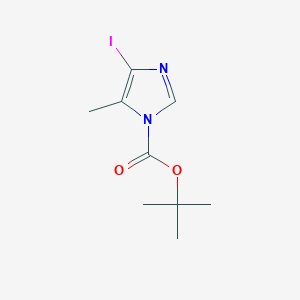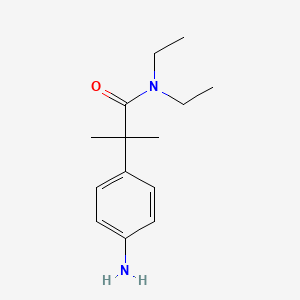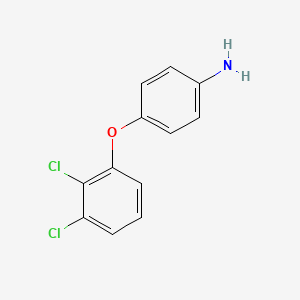
1-Boc-4-iodo-5-methylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4-iodo-5-methylimidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, an iodine atom at the fourth position, and a methyl group at the fifth position of the imidazole ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-iodo-5-methylimidazole typically involves the iodination of a Boc-protected imidazole derivative. One common method includes the reaction of 1-Boc-5-methylimidazole with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the fourth position of the imidazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Boc-4-iodo-5-methylimidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free imidazole derivative.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium phosphate), solvents (e.g., tetrahydrofuran).
Deprotection Reactions: Trifluoroacetic acid, dichloromethane.
Major Products Formed:
Substitution Reactions: Substituted imidazole derivatives with various functional groups.
Cross-Coupling Reactions: Biaryl or alkyne-substituted imidazole derivatives.
Deprotection Reactions: 4-iodo-5-methylimidazole.
Aplicaciones Científicas De Investigación
1-Boc-4-iodo-5-methylimidazole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Boc-4-iodo-5-methylimidazole is primarily related to its reactivity and ability to participate in various chemical transformations. The presence of the iodine atom and Boc protecting group influences its reactivity and selectivity in different reactions. The compound can interact with molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, depending on the specific application and context.
Comparación Con Compuestos Similares
1-Boc-4-chloro-5-methylimidazole: Similar structure with a chlorine atom instead of iodine.
1-Boc-4-bromo-5-methylimidazole: Similar structure with a bromine atom instead of iodine.
1-Boc-4-fluoro-5-methylimidazole: Similar structure with a fluorine atom instead of iodine.
Uniqueness: 1-Boc-4-iodo-5-methylimidazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The iodine atom is larger and more polarizable, making it more reactive in certain substitution and cross-coupling reactions. This uniqueness makes this compound a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C9H13IN2O2 |
|---|---|
Peso molecular |
308.12 g/mol |
Nombre IUPAC |
tert-butyl 4-iodo-5-methylimidazole-1-carboxylate |
InChI |
InChI=1S/C9H13IN2O2/c1-6-7(10)11-5-12(6)8(13)14-9(2,3)4/h5H,1-4H3 |
Clave InChI |
QKWBMBCSZAPKND-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1C(=O)OC(C)(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Isoquinolin-5-yl-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13875490.png)
![tert-butyl N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]carbamate](/img/structure/B13875506.png)


![2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13875510.png)
![3-Cyclohexyl-4-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene](/img/structure/B13875514.png)





![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate](/img/structure/B13875551.png)

